molecular formula C18H17ClFN3O2S B5655573 4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No. B5655573
M. Wt: 393.9 g/mol
InChI Key: IBEXACFYPXYQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds involving fluorine and chlorine substitutions, similar to the compound , typically requires multi-step synthetic routes. These processes might involve the formation of intermediate compounds, such as pyrazolyl thiazoles and benzoxazepines, through reactions like cyclo-condensation and nucleophilic aromatic substitution. Studies have detailed the synthesis of related compounds, emphasizing the strategic use of halogenated benzothiophene derivatives and the incorporation of pyrazole moieties into larger heterocyclic frameworks (Holzer et al., 2010), (Tomer et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like single-crystal X-ray diffraction to determine the conformation and geometry of the molecule. For compounds with similar structural frameworks, studies have shown that the presence of halogen atoms can significantly influence the molecular conformation by introducing steric effects and altering electron distribution. This leads to unique molecular geometries that are crucial for understanding the compound's reactivity and physical properties (Ragavan et al., 2010).

properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S/c19-16-15-13(20)4-1-5-14(15)26-17(16)18(24)22-7-3-9-25-12(10-22)11-23-8-2-6-21-23/h1-2,4-6,8,12H,3,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEXACFYPXYQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.